molecular formula C22H18F2N4O B10928091 N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928091
M. Wt: 392.4 g/mol
InChI Key: QKBIETCYLVWNKO-UHFFFAOYSA-N
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Description

N~4~-(3-Fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of fluorinated phenyl groups and the carboxamide moiety. Key steps include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorinated Phenyl Groups: This step often involves nucleophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: This is typically done through amide bond formation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-Fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorinated phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~4~-(3-Fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.

    Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluoro-4-methylphenyl)benzamide
  • N-(4-Fluorophenyl)benzamide
  • Benzamide, N-(3-methylphenyl)-4-fluoro-

Uniqueness

N~4~-(3-Fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of fluorinated phenyl groups and the pyrazolo[3,4-b]pyridine core. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H18F2N4O

Molecular Weight

392.4 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18F2N4O/c1-12-4-7-16(11-19(12)24)26-22(29)18-10-13(2)25-21-20(18)14(3)27-28(21)17-8-5-15(23)6-9-17/h4-11H,1-3H3,(H,26,29)

InChI Key

QKBIETCYLVWNKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)F)C)F

Origin of Product

United States

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